molecular formula C12H24Cl6N3OP B15278861 Hexakis(2-chloroethyl)-phosphoric triamide

Hexakis(2-chloroethyl)-phosphoric triamide

Cat. No.: B15278861
M. Wt: 470.0 g/mol
InChI Key: KKIUMVJFQQIINL-UHFFFAOYSA-N
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Description

Hexakis(2-chloroethyl)-phosphoric triamide is a chemical compound known for its unique structure and properties It is characterized by the presence of six 2-chloroethyl groups attached to a phosphoric triamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hexakis(2-chloroethyl)-phosphoric triamide typically involves the reaction of phosphorus oxychloride with 2-chloroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

POCl3+6HOCH2CH2Cl(ClCH2CH2O)3P+3HClPOCl_3 + 6 HOCH_2CH_2Cl \rightarrow (ClCH_2CH_2O)_3P + 3 HCl POCl3​+6HOCH2​CH2​Cl→(ClCH2​CH2​O)3​P+3HCl

The reaction is usually conducted in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: Hexakis(2-chloroethyl)-phosphoric triamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: The 2-chloroethyl groups can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphoric acid derivatives, while substitution reactions can produce a wide range of functionalized phosphoric triamides.

Scientific Research Applications

Hexakis(2-chloroethyl)-phosphoric triamide has found applications in various scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.

    Biology: The compound is studied for its potential use in biochemical assays and as a tool for probing biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of hexakis(2-chloroethyl)-phosphoric triamide involves its interaction with various molecular targets. The 2-chloroethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and nucleic acids. This can result in the inhibition of key biological pathways, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

  • Tris(2-chloroethyl) phosphate
  • Hexakis(1-(2-chloroethyl)-tetrazole-N4)copper(II) salts

Properties

Molecular Formula

C12H24Cl6N3OP

Molecular Weight

470.0 g/mol

IUPAC Name

N-[bis[bis(2-chloroethyl)amino]phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine

InChI

InChI=1S/C12H24Cl6N3OP/c13-1-7-19(8-2-14)23(22,20(9-3-15)10-4-16)21(11-5-17)12-6-18/h1-12H2

InChI Key

KKIUMVJFQQIINL-UHFFFAOYSA-N

Canonical SMILES

C(CCl)N(CCCl)P(=O)(N(CCCl)CCCl)N(CCCl)CCCl

Origin of Product

United States

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